
GSK-J1
Overview
Description
GSK-J1 (3-((6-(4,5-Dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate) is a potent, selective inhibitor of the KDM6 subfamily of histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A). Discovered via high-throughput screening of ~2 million compounds at GlaxoSmithKline, it competitively inhibits the cofactors α-ketoglutarate (α-KG) and Fe²⁺, critical for enzymatic activity .
Preparation Methods
Chemical Synthesis of GSK-J1
The foundational synthesis of this compound involves a multi-step organic synthesis pathway derived from patent literature (EP2592154) . The process begins with 4,6-dichloro-2-(2-pyridinyl)pyrimidine as the primary precursor, proceeding through three sequential reactions under controlled conditions.
Reaction Pathway and Conditions
-
Step 1 : Condensation in 1,4-dioxane and dichloromethane at room temperature, facilitating the introduction of a secondary amine group.
-
Step 2 : Nucleophilic substitution in dimethyl sulfoxide (DMSO) at elevated temperatures (70–80°C), enabling the attachment of a benzyl-protected hydroxyl moiety.
-
Step 3 : Deprotection and cyclization in a tetrahydrofuran (THF)-water-methanol-DMSO mixture under acidic conditions (pH 4–5), yielding the final product .
While the exact stoichiometric ratios and catalysts remain proprietary, the synthesis emphasizes solvent polarity and temperature control to optimize intermediate stability.
Table 1: Summary of Synthetic Steps for this compound
Step | Reagents/Solvents | Temperature | Key Reaction |
---|---|---|---|
1 | 1,4-dioxane, CH₂Cl₂ | 25°C | Amine coupling |
2 | DMSO | 70–80°C | Substitution |
3 | THF/H₂O/CH₃OH/DMSO | 60°C, pH 4–5 | Deprotection |
Nanoformulation Strategies for Targeted Delivery
To enhance bioavailability and target specificity, this compound has been incorporated into hyaluronic acid (HA)-decorated metal-organic frameworks (MOFs) . This approach addresses the compound’s inherent solubility challenges (200.28 mM in DMSO, insoluble in water/ethanol) .
MOF Loading and HA Functionalization
-
Drug Encapsulation :
-
Surface Modification :
Table 2: Formulation Parameters and Performance Metrics
Parameter | MOF@this compound | HA@MOF@this compound |
---|---|---|
Drug Loading (DL) | 12.5 ± 3.1% | 10.3 ± 3.7% |
Entrapment Efficiency (EE) | 89.5 ± 6.3% | 91.5 ± 7.94% |
Cumulative Release (72 h, pH 5.5) | 86.30% | 86.30% (pH-dependent) |
pH-Responsive Release Mechanism
The HA@MOF@this compound system exhibits pH-sensitive release due to Fe³⁺ dissociation from the MOF matrix under acidic conditions (e.g., tumor microenvironment). At pH 5.5, 86.30% of this compound is released within 72 h, compared to 58.56% at pH 7.4 . This behavior is attributed to MOF structural collapse and glutathione (GSH) depletion, enhancing intracellular drug accumulation .
Analytical Characterization and Quality Control
Spectrophotometric Quantification
-
UV-Vis Analysis : this compound concentration is determined at λ = 278 nm in DMSO, validated via a linear calibration curve (R² > 0.99) .
-
Atomic Absorption Spectroscopy (AAS) : Quantifies Fe³⁺ release (248.3 nm) to monitor MOF degradation kinetics .
Functional Assays
-
Enzymatic Inhibition Profiling : MALDI-TOF assays confirm JMJD3 inhibition (IC₅₀ = 28 nM) and selectivity over JARID1B/C (IC₅₀ = 950 nM and 1.76 µM, respectively) .
-
Cellular Uptake : HA@MOF@this compound shows 3.8-fold higher uptake in CD44-overexpressing ovarian cancer cells (SKOV-3) compared to free this compound .
Challenges and Optimization Strategies
Solubility and Stability Limitations
This compound’s insolubility in aqueous media necessitates nanoformulation. The HA coating mitigates this by enhancing dispersibility and providing CD44-mediated tumor targeting .
Scale-Up Considerations
Chemical Reactions Analysis
Structural Characteristics and Synthetic Modifications
GSK-J1 features a pyridyl-pyrimidine biaryl core linked to a β-alanine moiety with a propanoic acid group. Its synthesis involves coupling the tetrahydrobenzazepine ring to the pyrimidine scaffold, followed by introduction of the pyridyl and β-alanine components . The ethyl ester pro-drug derivatives (GSK-J4 and GSK-J5) are synthesized by masking the carboxylate group of this compound and its inactive regio-isomer GSK-J2, respectively, to enhance cellular permeability .
Key structural interactions :
-
Propanoic acid : Mimics α-ketoglutarate (α-KG) by forming hydrogen bonds with K1381, T1387, and N1480 in JMJD3 .
-
Pyridyl-pyrimidine : Coordinates with the catalytic Fe²⁺/Co²⁺ ion via bidentate interactions .
Enzyme Inhibition Mechanism
This compound competitively inhibits α-KG binding while non-competitively displacing histone peptide substrates. This dual mechanism arises from structural mimicry and metal coordination:
Table 1: Inhibition Kinetics of this compound
Target | IC₅₀ (nM) | Assay Type | Selectivity Over Other KDMs |
---|---|---|---|
JMJD3 | 28–60 | AlphaScreen, MALDI | >100-fold (vs. JMJD2C/PHF8) |
UTX | 53 | Thermal shift | No activity vs. LSD1/HDACs |
JARID1B/C | 950–1,760 | RapidFire MS | Limited cross-reactivity |
Co-crystallography (PDB: 4ASK) reveals that this compound induces a 1.8 Å shift in the divalent cation position, disrupting cofactor binding . The inactive regio-isomer GSK-J2 (IC₅₀ >100 μM) lacks metal-coordinating capacity, confirming the critical role of pyridine orientation .
Prodrug Activation and Cellular Conversion
The ethyl ester pro-drugs GSK-J4 and GSK-J5 undergo hydrolysis by cellular esterases to regenerate active this compound or inactive GSK-J2:
Table 2: Prodrug Conversion in Human Macrophages
Compound | Intracellular [Acid] (μM) | Prodrug Efficiency (vs. Parent Acid) |
---|---|---|
GSK-J4 | 11.8 ± 0.6 | 7.4-fold increase |
GSK-J5 | 17.4 ± 1.5 | 2.2-fold increase |
Data from lysate analysis after 1 h incubation with 30 μM pro-drug .
The ester masking strategy improves cellular uptake by 5–10-fold, enabling effective JMJD3 inhibition at physiologically relevant concentrations .
pH-Responsive Release from Nanocarriers
This compound-loaded hyaluronic acid (HA)-decorated metal-organic frameworks (MOFs) exhibit pH-dependent release:
Table 3: Cumulative Release Kinetics of HA@MOF@this compound
Condition | This compound Release (72 h) | Fe³⁺ Dissociation (72 h) |
---|---|---|
pH 7.4 | 58.6% | 22.3% |
pH 5.5 | 86.3% | 68.9% |
Acidic conditions (e.g., lysosomal pH 5.5) trigger MOF degradation, releasing this compound and Fe³⁺ ions. The latter deplete glutathione (GSH), inducing oxidative stress synergistically with JMJD3 inhibition .
Selectivity and Off-Target Interactions
Scientific Research Applications
Head and Neck Squamous Cell Carcinoma (HNSCC)
A study demonstrated that combining GSK-J1 with another inhibitor, TCP, resulted in significant anti-tumor effects in HNSCC models. The dual inhibition led to impaired cell proliferation and induced apoptosis in vitro, as well as inhibited tumor growth in vivo. The synergistic effect was attributed to the modulation of genes related to cancer pathways, with SPP1 identified as a key mediator .
Leukemia and Glioma
GSK-J4, a derivative of this compound, has shown efficacy in reducing tumor volume in xenograft models of ovarian cancer and has been implicated in the downregulation of pro-tumorigenic pathways. The compound's ability to induce H3K27 methylation suggests potential applications in treating various cancers .
Mastitis Treatment
Research indicates that this compound significantly alleviates inflammation in LPS-induced mastitis models. The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by modifying their promoter regions through H3K27me3 recruitment. This suggests that JMJD3 inhibition could be a promising strategy for treating inflammatory diseases .
Data Table: Summary of Applications
Case Study 1: Synergistic Effects on HNSCC
In a preclinical study involving HNSCC, this compound was used alongside TCP to evaluate its efficacy. Results indicated that this combination not only inhibited cell proliferation but also triggered apoptosis and senescence in cancer cells. Importantly, the study provided insights into the transcriptional changes associated with these effects, highlighting the potential for this compound as part of combination therapies in cancer treatment .
Case Study 2: Inflammation Modulation in Mastitis
In an experimental model of mastitis, this compound treatment led to significant reductions in inflammatory markers and improved histological outcomes. This case study underscores the potential therapeutic applications of this compound in managing inflammatory responses through epigenetic modulation .
Mechanism of Action
GSK-J1 exerts its effects by inhibiting the activity of JMJD3 and UTX, leading to the accumulation of H3K27me3, an inhibitory chromatin mark . This modification interferes with the transcription of inflammatory-related genes by modifying their promoters . The compound acts as a competitive inhibitor for α-ketoglutarate and Fe2+, essential cofactors for the enzymatic activity of JMJD3 and UTX .
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Binds to the catalytic domain of JMJD3/UTX, mimicking α-KG and histone peptide interactions (co-crystal structure: PDB 4ASK) .
- Selectivity: IC₅₀: 60 nM for JMJD3; 5–10-fold weaker against KDM5B (IC₅₀ = 11 μM) and KDM5C (IC₅₀ = 94 μM) . Minimal activity against other JmjC demethylases (e.g., KDM2, KDM4) or non-epigenetic targets (e.g., kinases) .
- Cellular Limitations : Poor membrane permeability due to its polar carboxylate group, necessitating the use of its ethyl ester prodrug, GSK-J4 , which is hydrolyzed intracellularly to active GSK-J1 .
- Functional Impact :
Table 1: Selectivity and Biochemical Profiles
Table 2: Functional Comparisons in Disease Models
Key Differentiators of this compound:
Selectivity : Unlike pan-inhibitors like IOX1, this compound’s KDM6 subfamily preference minimizes off-target effects. Its weak KDM5B/C activity (IC₅₀ >10 μM) is negligible at therapeutic doses .
Prodrug Utility : GSK-J4 addresses this compound’s permeability limitations, enabling in vivo efficacy .
Synergy with LSD1 Inhibitors: Combined with TCP, this compound reduces tumor volume in HNSCC xenografts by dual targeting of H3K4/H3K27 methylation .
Diverse Therapeutic Roles: Beyond oncology, this compound modulates inflammation (e.g., mastitis ) and neuronal development , unlike CPI-455 or Daminozide.
Research Findings and Clinical Implications
- Radiosensitization: this compound enhances γH2AX foci (DNA damage markers) in irradiated HNSCC cells, delaying repair and reducing clonogenic survival (DMF = 1.5–2.0) .
- Stem Cell Modulation : In breast cancer, this compound decreases cancer stem cell (CSC) markers (CD44/CD133) and sphere-forming capacity, contrasting with JMJD3-promoting agents like U0126 .
Biological Activity
GSK-J1 is a selective inhibitor of the Jumonji C domain-containing histone demethylase JMJD3, primarily targeting the demethylation of histone H3 at lysine 27 (H3K27). Its biological activity has been extensively studied, particularly in the context of inflammation and epigenetic regulation.
This compound functions by inhibiting JMJD3, leading to an increase in trimethylation of H3K27 (H3K27me3), a repressive chromatin mark. This modification is crucial for regulating gene expression associated with inflammatory responses. The compound's selectivity is notable; it exhibits minimal off-target effects on other demethylases and protein kinases, making it a valuable tool for studying JMJD3's role in various biological processes.
Key Findings:
- Selectivity : this compound selectively inhibits JMJD3 and UTX with an IC50 of approximately 60 nM for JMJD3, while showing negligible activity against other members of the JMJ family and unrelated proteins .
- Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated mouse mammary epithelial cells . This suggests potential therapeutic applications in inflammatory diseases.
1. LPS-Induced Mastitis Model
In a study investigating the effects of this compound on LPS-induced mastitis in mice, it was found that treatment with this compound led to a significant reduction in inflammation. Mechanistically, this compound treatment resulted in increased H3K27me3 levels at the promoters of inflammatory genes, thereby inhibiting their transcription. This study highlights this compound's potential as a therapeutic agent for inflammatory conditions.
Table 1: Effects of this compound on Inflammatory Cytokines
Cytokine | Control (LPS) | This compound Treatment |
---|---|---|
TNF-α | High | Low |
IL-1β | High | Low |
IL-6 | High | Low |
2. Anthelmintic Activity
This compound was also evaluated for its anthelmintic properties against Schistosoma mansoni. While GSK-J4 (a related compound) showed significant effects on schistosome motility and viability, this compound did not demonstrate similar activity, indicating its specificity towards histone demethylation rather than direct antiparasitic effects .
Pharmacological Implications
The selective inhibition by this compound provides insights into the role of JMJD3 in various diseases. Its ability to modulate inflammatory responses suggests that it could be explored further for treating conditions like rheumatoid arthritis or other inflammatory disorders.
Summary
This compound stands out as a potent and selective inhibitor of JMJD3, with significant implications for understanding epigenetic regulation in inflammation. Its ability to selectively enhance H3K27me3 levels positions it as a promising candidate for therapeutic interventions aimed at modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of GSK-J1, and how can researchers confirm target engagement in experimental models?
this compound selectively inhibits the KDM6 subfamily of H3K27 demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A). To confirm target engagement:
- Measure global H3K27me3 levels via Western blotting, as inhibition of JMJD3/UTX increases this histone mark .
- Use competitive binding assays (e.g., chemical proteomics with GSK-J3-conjugated beads) to validate direct interaction with endogenous JMJD3/UTX in cellular lysates .
- Perform thermal shift assays (Tm shift) to demonstrate this compound-induced stabilization of KDM6 enzymes .
Q. What experimental controls are essential when using this compound to ensure specificity?
- Inactive controls : Use GSK-J2 (a stereoisomer of this compound with minimal KDM6 activity) or GSK-J5 (the pro-drug form of GSK-J2) to rule out off-target effects .
- Genetic controls : Combine pharmacological inhibition with siRNA/shRNA knockdown of JMJD3/UTX to confirm phenotype consistency .
- Cellular permeability controls : Compare results from this compound (low permeability) with its ethyl ester pro-drug, GSK-J4, which enhances intracellular delivery .
Q. How can researchers optimize this compound concentrations for in vitro assays?
- Dose-response curves : Test concentrations ranging from 1–100 μM, considering IC50 values (e.g., 60 nM for JMJD3 in vitro vs. 9 μM for TNF-α inhibition in macrophages ).
- Cofactor competition : Adjust α-ketoglutarate levels in assays, as this compound’s potency is influenced by competitive binding at the enzyme active site .
- Cell viability assays : Monitor cytotoxicity (e.g., via MTT assays) at higher concentrations (>20 μM) to exclude confounding effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s functional outcomes across different cell types?
Contradictions may arise from cell-specific expression of KDM6 enzymes or variability in experimental conditions:
- Context-dependent profiling : Quantify JMJD3/UTX mRNA and protein levels in cell models (e.g., qPCR, flow cytometry) .
- Pathway mapping : Use RNA-seq or ChIP-seq to identify cell-type-specific downstream targets of H3K27me3 changes .
- Orthogonal validation : Compare results with genetic knockout models or alternative inhibitors (e.g., CPI-455 for KDM5) to isolate KDM6-specific effects .
Q. What methodologies are recommended to study this compound’s role in modulating inflammatory responses?
- Primary cell models : Use LPS-stimulated human primary macrophages to mimic physiological inflammation, measuring cytokine release (e.g., TNF-α via ELISA) .
- Epigenetic profiling : Combine ATAC-seq or CUT&Tag with H3K27me3 antibodies to map chromatin accessibility changes post-GSK-J1 treatment .
- Functional rescue : Overexpress catalytically inactive JMJD3 mutants to confirm that anti-inflammatory effects are demethylase-dependent .
Q. How can researchers address this compound’s limited cellular permeability in pharmacokinetic studies?
- Pro-drug utilization : Replace this compound with GSK-J4, which masks the polar carboxylate group, and validate intracellular conversion via LC-MS .
- Permeability assays : Quantify intracellular this compound levels using radiolabeled compounds or mass spectrometry in target cells (e.g., HL-60 monocytes) .
- Microenvironment modulation : Optimize culture conditions (e.g., pH, serum content) to enhance pro-drug activation .
Q. What strategies mitigate off-target effects when using this compound at high concentrations?
- Broad-spectrum profiling : Screen against unrelated enzymes (e.g., kinases, other JmjC demethylases) using panels like the Eurofins KinaseProfiler or thermal proteome profiling .
- Transcriptomic analysis : Compare gene expression changes induced by this compound vs. GSK-J2 to identify non-specific pathways .
- Temporal dosing : Use pulsed treatments (e.g., 6–24 hr exposures) to minimize prolonged off-target interactions .
Q. Methodological Considerations Table
Properties
IUPAC Name |
3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCPICCWKMZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025614 | |
Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373422-53-7 | |
Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1373422-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.